![molecular formula C19H14N4O4S B2404598 N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 941967-55-1](/img/structure/B2404598.png)
N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yields final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the IR spectrum provides information about the functional groups present in the molecule . The mass spectrum gives the molecular weight of the compound .Scientific Research Applications
Synthesis and Reactivity
- The synthesis and transformation of related compounds have been extensively studied. For instance, N-(1-methylindazol-6-yl)furan-2-carboxamide was synthesized and transformed into various derivatives, demonstrating the versatility of such compounds in synthetic chemistry (El’chaninov, Aleksandrov, & Stepanov, 2018).
- Research on the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole indicates a complex process of methylation, reduction, and condensation, highlighting the potential for creating diverse molecular structures (El’chaninov & Aleksandrov, 2017).
Chemical Properties and Structural Analysis
- The study of the structure-activity relationships of various carboxamide fungicides, including thiazole-5carboxamides, provides insights into the activity of such compounds against diseases, which could be relevant to N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide (Masatsugu et al., 2010).
- Studies on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline highlight the importance of the furan ring and its derivatives in developing complex organic compounds, which is relevant for understanding the properties of the compound (El’chaninov & Aleksandrov, 2017).
Biological Activity and Potential Applications
- The antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide, similar to Nitrofurantoin®, suggests potential antimicrobial applications for related compounds, which could be relevant for the compound (Hassan et al., 2020).
- An analytical and spectral study of furan ring-containing organic ligands, including their antimicrobial activity, indicates the significance of the furan ring in such compounds, which might extend to this compound (Patel, 2020).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been known to exhibit anti-inflammatory properties . They have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-1 and COX-2 inhibitory activity . The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties . This could be beneficial in the treatment of various inflammatory conditions.
Safety and Hazards
Future Directions
Future research could focus on the synthesis and characterization of “N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide” and similar compounds. The antibacterial activity of these compounds, especially when used in conjunction with cell-penetrating peptides, could be a promising area of study .
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-12-5-4-7-15-17(12)21-19(28-15)22(11-13-6-2-3-10-20-13)18(24)14-8-9-16(27-14)23(25)26/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJVODOFRFQRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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